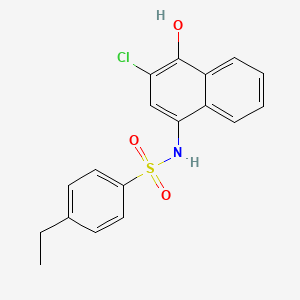

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S/c1-2-12-7-9-13(10-8-12)24(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11,20-21H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLUKZWDAZRVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the naphthalene derivative: Starting with a naphthalene precursor, chlorination and hydroxylation reactions are performed to introduce the chlorine and hydroxyl groups at the desired positions.

Sulfonamide formation: The naphthalene derivative is then reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs are identified from the evidence, focusing on sulfonamide derivatives with variations in substituents and backbone modifications.

Key Observations:

- Substituent Effects on Yield : Ethyl-substituted sulfonamides (e.g., 3g) exhibit lower yields (43%) compared to nitro- or chloro-substituted analogs (e.g., 3e: 82% yield) , suggesting steric or electronic challenges in synthesis.

- Spectral Trends : The SO₂ symmetric/asymmetric stretching in IR (~1348 cm⁻¹) is consistent across sulfonamides . Aromatic proton shifts in NMR (δ 6.5–8.5 ppm) align with naphthalene and substituted benzene moieties .

- Chirality : The (S)-configured compound in shows optical activity ([α]D²⁰ +2.5), which is absent in the target compound’s achiral analogs .

Functional Group Impact on Properties

- Electron-Withdrawing Groups (Cl, NO₂): Enhance sulfonamide acidity and may improve binding to biological targets (e.g., 10c’s 4-Cl group) .

- Hydroxyl vs. Dioxo Groups : The target’s 4-OH group on naphthalene contrasts with the 1,4-dioxo group in ’s analog, which likely reduces solubility due to increased hydrophobicity .

- Ethyl vs.

Biological Activity

N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 287.74 g/mol

- CAS Number : Not specified in the search results.

The presence of a sulfonamide group and a chlorinated naphthalene moiety suggests potential interactions with biological targets, particularly in enzyme inhibition.

This compound exhibits several biological activities, primarily through the inhibition of specific enzymes. The compound has been studied for its interaction with carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes.

Inhibition of Carbonic Anhydrases

Recent studies highlight that derivatives of benzenesulfonamides, including this compound, show nanomolar inhibitory effects against human carbonic anhydrase isoforms I, II, IX, and XII. These isoforms are implicated in conditions such as glaucoma, epilepsy, and certain cancers .

Case Studies and Research Findings

- In Vitro Studies :

- Structure-Activity Relationship (SAR) Analysis :

- Pharmacological Applications :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-ethylbenzenesulfonyl chloride) with a substituted naphtholamine under basic conditions. For example, analogs like N-(3-chlorophenethyl)-4-nitrobenzamide were synthesized via amidation reactions between acyl chlorides and amines in anhydrous solvents like dichloromethane . Optimization of reaction time, temperature (e.g., 0–25°C), and stoichiometric ratios (1:1.2 amine-to-acyl chloride) is critical to achieve yields >70%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ ~10 ppm). For example, in similar sulfonamides, the ethyl group’s methyl protons appear at δ 1.2–1.4 ppm (triplet) and δ 2.4–2.6 ppm (quartet) .

- UV-Vis : Detect conjugation between the naphthalene and sulfonamide moieties (λmax ~260–280 nm) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+ with an error <5 ppm .

Advanced Research Questions

Q. How to design experiments to evaluate its enzyme inhibition mechanisms?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known sulfonamide interactions (e.g., carbonic anhydrase, kinases). Use docking studies (AutoDock Vina) to predict binding affinity to active sites .

- Assay Design : Conduct kinetic assays (e.g., fluorometric or colorimetric) under physiological pH (7.4) with varying substrate concentrations. Compare IC50 values with control inhibitors (e.g., acetazolamide for carbonic anhydrase) .

- Data Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, analogs like 3-(4-cycloheptyl-triazolyl)-sulfonamides showed Ki values <100 nM via this approach .

Q. How to resolve contradictions in solubility and stability data across studies?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–10) and solvents (DMSO, ethanol). For instance, discrepancies in sulfonamide solubility often arise from pH-dependent ionization (pKa ~8–10) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify hydrolysis-prone groups (e.g., sulfonamide bonds in acidic conditions) .

- Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS for solubility) to identify outliers .

Q. What computational strategies optimize reaction pathways for large-scale synthesis?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (DFT, B3LYP/6-31G*) to model intermediates and transition states. For example, ICReDD’s workflow reduced optimization time for similar sulfonamides by 50% via transition-state analysis .

- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (e.g., solvent: THF, catalyst: DMAP). This approach improved yields of N-aryl sulfonamides by 15–20% in benchmark studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.